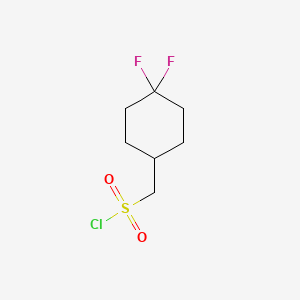

(4,4-Difluorocyclohexyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

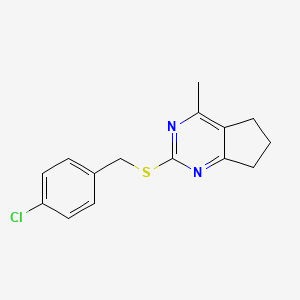

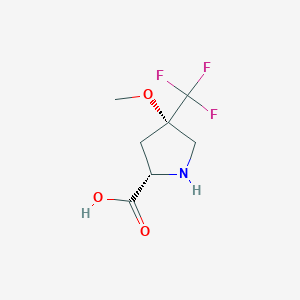

“(4,4-Difluorocyclohexyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H11ClF2O2S . It has a molecular weight of 232.68 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “(4,4-Difluorocyclohexyl)methanesulfonyl chloride” is 1S/C7H11ClF2O2S/c8-13(11,12)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis

“(4,4-Difluorocyclohexyl)methanesulfonyl chloride” is a liquid . Unfortunately, specific physical and chemical properties such as boiling point and density are not available .Applications De Recherche Scientifique

Electrochemical Properties in Ionic Liquids : One study explored the electrochemical properties of vanadium pentoxide in an electrolyte formed by methanesulfonyl chloride with AlCl3. This research is significant for its potential applications in battery technology and electrochemistry (Su, Winnick, & Kohl, 2001).

Synthesis of Radioactive Compounds : Methanesulfonyl chloride has been used in the synthesis of radioactive compounds, such as 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S. This synthesis is crucial for studying the metabolic fate of nematicides (Burton & Stoutamire, 1973).

Pd-Catalyzed Cross-Coupling : A study reports the use of methanesulfonyl chloride in a Pd-catalyzed cross-coupling reaction. This method is noted for avoiding genotoxic impurities in pharmaceutical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Synthesis of Methyl Sulfonamide : Research indicates the use of methanesulfonyl chloride for synthesizing methyl sulfonamide, a compound with potential pharmaceutical applications (Zhao Li-fang, 2002).

Reactions of Aliphatic Methanesulfonates : Methanesulfonyl chloride is instrumental in forming aliphatic methanesulfonates, which are key intermediates in lipid synthesis and the preparation of radioactively labelled compounds (Spener, 1973).

Thermodynamics Studies : The thermodynamics of methanesulfonyl chloride have been investigated, providing valuable insights into its chemical properties and reactions (Guthrie, Stein, & Huntington, 1998).

Preparation of Methanesulfonyl Chloride-d3 : A study describes a method for preparing methanesulfonyl chloride-d3, which is useful in isotopic labeling and tracer studies (Hanai & Okuda, 1977).

Solvolysis Studies : The specific rates of solvolysis of methanesulfonyl chloride have been measured, contributing to a better understanding of its reaction mechanisms (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Propriétés

IUPAC Name |

(4,4-difluorocyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJWGORKZDBDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Difluorocyclohexyl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

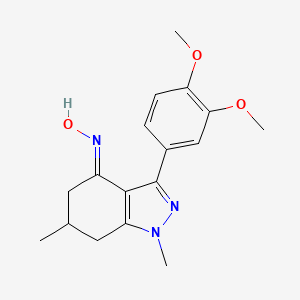

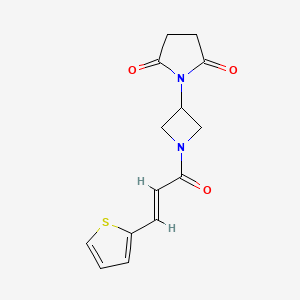

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)

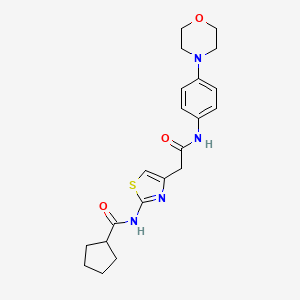

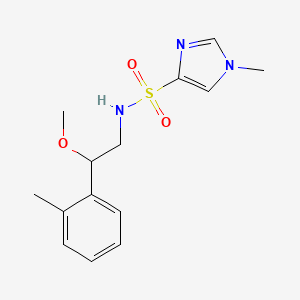

![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)

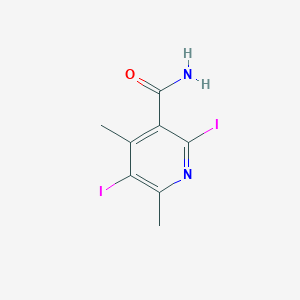

![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

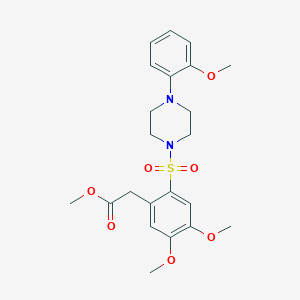

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)